molecular formula C5H9IN2 B1204647 1,3-Dimethylimidazolium iodide CAS No. 4333-62-4

1,3-Dimethylimidazolium iodide

Cat. No.: B1204647
CAS No.: 4333-62-4
M. Wt: 224.04 g/mol
InChI Key: ARSMIBSHEYKMJT-UHFFFAOYSA-M
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Description

1,3-Dimethylimidazolium iodide: is an organic compound with the molecular formula C5H9IN2. It is a type of ionic liquid, which are salts that are liquid at or near room temperature. This compound is known for its high thermal stability, low volatility, and unique solubility properties, making it useful in various scientific and industrial applications .

Mechanism of Action

Target of Action

1,3-Dimethylimidazolium iodide is a versatile compound used in various chemical reactions. It acts as a catalyst in organic synthesis . .

Mode of Action

The compound interacts with its targets by facilitating chemical reactions. For instance, it has been reported to catalyze the aroylation of chloroheteroarenes with arenecarbaldehydes . The exact mode of action can vary depending on the specific reaction and the other compounds present.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it catalyzes. In the case of the aroylation reaction, it facilitates the formation of N-(α-aroylbenzylidene)anilines . The downstream effects of these reactions can vary widely and are dependent on the specific compounds being synthesized.

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions. It helps to increase the efficiency of these reactions and can enable the synthesis of complex compounds . The molecular and cellular effects of the compound’s action are dependent on the specific reactions it is involved in.

Action Environment

This compound is stable at room temperature but may decompose under high temperatures, light, or in the presence of air . Its solubility is higher in alcohols, ethers, and some organic solvents, while it is less soluble in water . These factors can influence the compound’s action, efficacy, and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium iodide can be synthesized through the reaction of 1-methylimidazole with iodomethane. The reaction typically takes place in an anhydrous solvent such as methylene chloride. The mixture is cooled to 5°C, and iodomethane is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed by rotary evaporation, yielding this compound as a solid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylimidazolium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The imidazol

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSMIBSHEYKMJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962991
Record name 1,3-Dimethyl-1H-imidazol-3-ium iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4333-62-4
Record name 1,3-Dimethylimidazolium iodide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazolium, 1,3-dimethyl-, iodide
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Record name 4333-62-4
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Record name 1,3-Dimethyl-1H-imidazol-3-ium iodide
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Record name 1,3-Dimethylimidazolium Iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Dimethylimidazolium iodide?

A1: this compound has a molecular formula of C5H9IN2 and a molecular weight of 224.06 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: While specific data wasn't provided in the abstracts, techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography are commonly employed to characterize DMII and its derivatives. [, ]

Q3: How does the presence of water affect this compound?

A3: Anhydrous DMII exhibits distinct properties compared to its hydrous form. For example, anhydrous DMII shows a high dissolution capability toward 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a compound typically insoluble in many common organic solvents, while hydrous DMII doesn't. This difference arises from the hydration layer formed around the F- anion in hydrous DMII, hindering its interaction with TATB. []

Q4: How does this compound influence the stability of perovskite solar cells?

A4: DMII acts as an "ionic stabilizer" in perovskite solar cells, passivating defects and enhancing film quality. It reacts with excess PbI2, reduces recombination centers, and promotes larger grain growth, ultimately improving device performance and stability. []

Q5: Can this compound be used in catalytic applications?

A5: Yes, DMII can act as a precursor for carbenes. For instance, it's been used in the carbene-catalyzed aroylation of 2-chloroquinoxaline N-oxides with aromatic aldehydes. []

Q6: What role does this compound play in dye-sensitized solar cells (DSSCs)?

A6: DMII serves as a component of electrolytes in DSSCs. Notably, eutectic melts containing DMII exhibit high conductivity and contribute to improved efficiency and stability in solvent-free DSSCs. []

Q7: Have there been computational studies on this compound?

A7: Yes, quantum chemical calculations have provided insights into the stability of anhydrous DMII, demonstrating its stability in the bulk phase despite being unstable in the gas phase. []

Q8: How does modifying the structure of this compound affect its properties?

A8: Structural modifications can significantly impact the properties of DMII derivatives. For instance, introducing ether, ester, or amide groups in the cation side chain can influence antimicrobial toxicity and performance in DSSCs. []

Q9: Are there strategies to enhance the stability of formulations containing this compound?

A9: While specific strategies weren't detailed in the provided abstracts, optimizing the composition of eutectic melts and controlling moisture levels are crucial for enhancing stability in DSSC applications. [, ]

Q10: What other research areas involve this compound?

A10: DMII finds applications in various fields. Research includes its use in controlling the crystallization of hen egg white lysozyme, [] modifying the dissolution kinetics and solubility of lysozyme crystals, [] and inducing LCST-type phase behavior through host-guest complexation with pillar[5]arene. []

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